molecular formula C22H20N4 B2762327 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890614-95-6

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2762327
CAS No.: 890614-95-6
M. Wt: 340.43
InChI Key: SYOOUQNLTMUKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting target for synthetic and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-diphenylpyrazole with pyrrolidine and a suitable pyrimidine derivative under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in a solvent like ethanol or acetonitrile, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with specific enzymes and receptors makes them promising leads for the treatment of diseases such as cancer, infectious diseases, and neurological disorders .

Industry: The compound is also used in the development of fluorescent probes and sensors due to its photophysical properties.

Comparison with Similar Compounds

Uniqueness: 3,5-Diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique combination of a pyrazole ring fused to a pyrimidine ring with a pyrrolidine substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3,5-diphenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4/c1-3-9-17(10-4-1)19-16-23-26-21(25-13-7-8-14-25)15-20(24-22(19)26)18-11-5-2-6-12-18/h1-6,9-12,15-16H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOUQNLTMUKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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